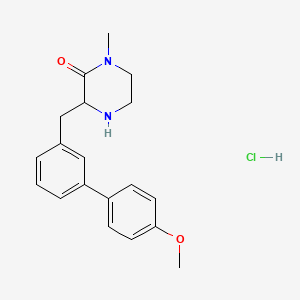
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-(4’-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride” can be inferred from its name. It likely contains a biphenyl core with a methoxy group attached to one of the phenyl rings. Attached to this core is a piperazinone group, which is a six-membered ring containing two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4’-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight and may be soluble in organic solvents .
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity : A study by Aytemir, Septioğlu, and Çalış (2010) explored the synthesis of new derivatives, including those related to the specified compound, for potential anticonvulsant applications. Their research identified compounds with significant activity against seizures without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
Crystal Structure Analysis : Ullah and Altaf (2014) studied the crystal structures of derivatives structurally related to the compound . This research provides insights into the molecular configuration and potential interactions of such compounds (Ullah & Altaf, 2014).
Synthesis for Pharmacological Evaluation : Wang Xiao-shan (2011) focused on the synthesis of derivatives, including the compound of interest, for further pharmacological evaluation. This study confirms the compound's structure and provides a foundation for potential medical applications (Wang Xiao-shan, 2011).
Antimicrobial Activities : The synthesis and evaluation of derivatives for anticonvulsant and antimicrobial activities were investigated by Aytemir, Çalış, and Özalp (2004). They identified compounds effective against seizures and microbial infections, expanding the potential applications of these derivatives (Aytemir, Çalış, & Özalp, 2004).
HIV-1 Reverse Transcriptase Inhibition : Romero et al. (1994) synthesized analogues of the compound for evaluation as inhibitors of HIV-1 reverse transcriptase, showcasing its potential application in HIV treatment (Romero et al., 1994).
Novel Derivatives Synthesis and Antidepressant Activities : Kumar et al. (2017) synthesized novel derivatives and evaluated their antidepressant activities. This highlights another potential therapeutic application of derivatives related to the compound (Kumar et al., 2017).
Propriétés
IUPAC Name |
3-[[3-(4-methoxyphenyl)phenyl]methyl]-1-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-21-11-10-20-18(19(21)22)13-14-4-3-5-16(12-14)15-6-8-17(23-2)9-7-15;/h3-9,12,18,20H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBNBJQQWKNHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



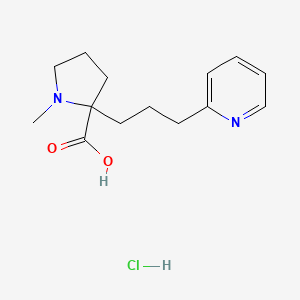
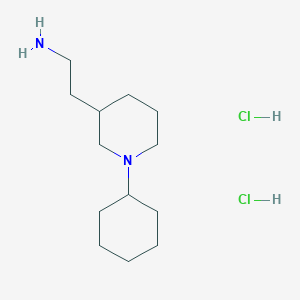
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride](/img/structure/B1402605.png)
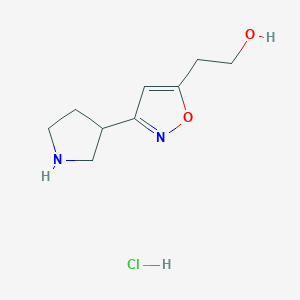
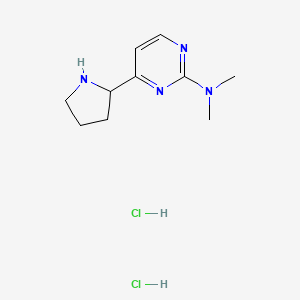
![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)
![4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402610.png)
![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402611.png)
![7-(4-Aminomethyl-cyclohexyl)-1-(2-methoxy-ethyl)-3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B1402614.png)
![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
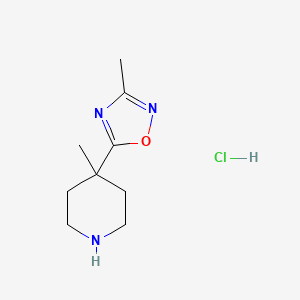
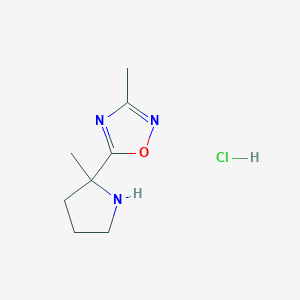
![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)